molecular formula C7H9BF3N B1197106 (Benzylamine)trifluoroboron CAS No. 696-99-1

(Benzylamine)trifluoroboron

Cat. No.: B1197106
CAS No.: 696-99-1
M. Wt: 174.96 g/mol
InChI Key: YRZFHTRSHNGOSR-UHFFFAOYSA-N
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Description

(Benzylamine)trifluoroboron is an organometallic compound with the molecular formula C₇H₉BF₃N. It is a colorless to light yellow oily liquid that can be dissolved in organic solvents . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzylamine)trifluoroboron can be synthesized through the reaction of benzylamine with boron trifluoride. The reaction typically involves the use of an organic solvent and is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

(Benzylamine)trifluoroboron undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like lithium aluminum hydride or sodium borohydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (benzylamine)trifluoroboron involves its interaction with various molecular targets and pathways. The compound contains both Lewis base and Lewis acid groups, allowing it to bond with different ions and molecules. This dual functionality enables this compound to passivate defects in materials, improve energy-level alignment, and enhance the stability and performance of various systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (benzylamine)trifluoroboron include:

Uniqueness

This compound stands out due to its unique combination of Lewis base and Lewis acid properties, which allows it to interact with a wide range of ions and molecules. This versatility makes it particularly valuable in applications such as perovskite solar cells, where it can concurrently passivate cationic and anionic defects, leading to improved efficiency and stability .

Properties

IUPAC Name

phenylmethanamine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.BF3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZFHTRSHNGOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061016
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

696-99-1
Record name (Benzenemethanamine)trifluoroboron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzylamine)trifluoroboron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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